2,3-Dichloro-2-fluoropropanoyl chloride

Description

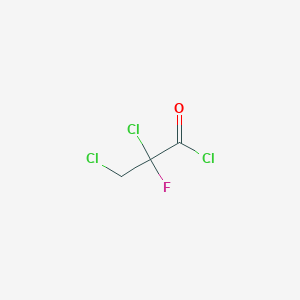

2,3-Dichloro-2-fluoropropanoyl chloride is a halogenated acyl chloride with the molecular formula C₃H₂Cl₂FO. Its structure features two chlorine atoms at positions 2 and 3, a fluorine atom at position 2, and a reactive acyl chloride (-COCl) group. This compound is likely used as an intermediate in organic synthesis, particularly in introducing fluorinated acyl groups into target molecules. Acyl chlorides are known for their high reactivity in nucleophilic substitution reactions, enabling the formation of amides, esters, and ketones.

Properties

IUPAC Name |

2,3-dichloro-2-fluoropropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFGEYUDKRFGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-fluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method includes the reaction of propanoyl chloride with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-2-fluoropropanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3-dichloro-2-fluoropropanoic acid.

Reduction: It can be reduced to form 2,3-dichloro-2-fluoropropanol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted amides, esters, and thioesters.

Hydrolysis: The major product is 2,3-dichloro-2-fluoropropanoic acid.

Reduction: The major product is 2,3-dichloro-2-fluoropropanol

Scientific Research Applications

2,3-Dichloro-2-fluoropropanoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying their structure and function.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2-fluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Propanoyl Fluoride Derivatives

Example Compound: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride (CAS 2927-83-5)

- Structural Differences :

- The reference compound replaces chlorine with fluorine and includes a trifluoromethoxy group.

- Both compounds share an acyl halide functional group but differ in halogen type (Cl vs. F) and substituent complexity.

- Reactivity :

- Acyl fluorides are generally less reactive than acyl chlorides due to weaker electrophilicity, making the target compound more suitable for rapid synthesis.

- Applications :

- Fluorinated acyl fluorides are used in specialty polymers and surfactants, whereas the target compound may prioritize chlorinated intermediates in agrochemicals.

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

- Functional Group Contrast :

- The reference compound is a chloro-alcohol (-OH group) versus the acyl chloride (-COCl) in the target.

- Reactivity :

- Acyl chlorides undergo hydrolysis more readily than alcohols, requiring stringent moisture-free handling.

- Safety :

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1803592-74-6)

- Structural and Functional Differences: Contains an ester (-COOEt) and amino (-NH₂) group versus the acyl chloride. The cyclopropyl and difluoro substituents contrast with the dichloro-fluoro configuration.

- Applications: Used in pharmaceutical research due to its amino-ester structure, while the target compound is more suited for acylative coupling reactions.

1,2,3-Trichloropropane

- Structural Comparison :

- A fully chlorinated propane derivative lacking the acyl chloride group.

- Toxicity and Use: Associated with higher environmental persistence and toxicity (e.g., carcinogenicity), whereas the target compound’s reactivity may limit environmental accumulation.

Data Table: Key Comparative Properties

Research Findings and Implications

- Reactivity Trends : The target compound’s dichloro-fluoro substitution likely enhances electrophilicity compared to fluorinated analogs, favoring its use in acylative reactions .

- Safety Considerations: Corrosive hazards necessitate protocols akin to those for 1-chloro-2-methyl-2-propanol, including immediate decontamination .

- Environmental Impact : Unlike 1,2,3-trichloropropane, the target’s reactivity may reduce environmental persistence but requires careful waste management .

Biological Activity

2,3-Dichloro-2-fluoropropanoyl chloride is a fluorinated acyl chloride that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Chemical Formula : C₃H₃Cl₃O

- Molecular Weight : 157.41 g/mol

- Structure : The compound features a propanoyl group with two chlorine atoms and one fluorine atom attached to the second carbon.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of halogens enhances its effectiveness by disrupting microbial cell membranes.

- Anticancer Potential : Research has suggested that fluorinated compounds, including this acyl chloride, may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer metabolism and inflammation.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of halogenated acyl chlorides demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for therapeutic applications in treating bacterial infections.

Anticancer Mechanism

In vitro studies on various cancer cell lines revealed that treatment with this compound led to increased levels of ROS and apoptosis markers such as cleaved caspase-3. A dose-dependent response was observed:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

This data suggests that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. It was found to significantly inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Cyclooxygenase-2 | 25 |

These findings highlight its potential role in treating conditions such as Alzheimer's disease and inflammation.

Case Studies

Several case studies have documented the use of halogenated acyl chlorides in drug formulations. One notable example involved the synthesis of a novel anticancer agent derived from this compound, which demonstrated enhanced efficacy compared to non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.